Europine N-oxide

Description

Pyrrolizidine (B1209537) Alkaloids (PAs) and their N-oxides (PANOs) as Natural Products

Pyrrolizidine alkaloids (PAs) are a large group of secondary metabolites produced by an estimated 6,000 plant species worldwide, predominantly found in the families Boraginaceae, Asteraceae, and Fabaceae. cfmot.de These compounds serve as a chemical defense against herbivores. measurlabs.com PAs exist in two forms: the tertiary free bases and their N-oxides (PANOs). cfmot.de The conversion of PAs to PANOs is a metabolic process within the plants. While PAs are known for their potential toxicity, PANOs are generally considered less toxic in their original form but can be converted back to toxic PAs within the digestive tracts of mammals. The presence of these compounds in the human food chain, through contaminated honey, tea, herbs, and other plant-based products, has raised public health concerns. nih.gov

Structural Classification and Significance of Europine (B191236) N-oxide within the PANO Class

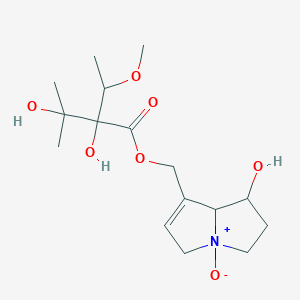

Europine N-oxide belongs to the pyrrolizidine alkaloid N-oxide (PANO) class of compounds. phytolab.com Its chemical formula is C₁₆H₂₇NO₇ and it has a molecular weight of 345.39 g/mol . phytolab.comnih.gov The core structure of this compound is based on the pyrrolizidine ring system, which consists of two fused five-membered rings sharing a nitrogen atom.

The significance of this compound lies in its natural occurrence and its relationship to its parent compound, europine. biosynth.com It is often found alongside europine and other PAs in plants of the Heliotropium and Trichodesma genera. cfmot.dephytolab.com The N-oxide form is generally more water-soluble than its tertiary amine counterpart. The European Food Safety Authority (EFSA) and other regulatory bodies have identified this compound as one of the key PAs to be monitored in food and feed due to its potential for conversion to the toxic form. measurlabs.comnih.gov

Below is an interactive data table detailing the properties of this compound:

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₇NO₇ | phytolab.comnih.gov |

| Molecular Weight | 345.39 g/mol | phytolab.comnih.gov |

| CAS Number | 65582-53-8 | phytolab.comnih.gov |

| Natural Sources | Heliotropium sp., Trichodesma sp., Cynoglossum officinale L. | cfmot.dephytolab.comchemfaces.com |

| Compound Class | Pyrrolizidine alkaloid N-oxide (PANO) | phytolab.com |

Historical Context of this compound Research

The study of pyrrolizidine alkaloids dates back to the early 20th century, with initial research focusing on their toxic effects on livestock. The discovery and characterization of individual PAs, including europine and its N-oxide, followed as analytical techniques advanced.

Research into this compound has often been in the context of broader studies on PAs and PANOs in various plant species. For instance, studies on Heliotropium species have identified this compound as a constituent. chemfaces.com More recent research has focused on the detection and quantification of this compound in food products, driven by regulatory interest in protecting public health. measurlabs.comnih.gov The development of sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), has been crucial in detecting low levels of this compound and other PANOs in complex matrices like honey and herbal products. measurlabs.com Some research has also explored the biological activities of this compound, including its potential antiviral properties. chemfaces.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

65582-53-8 |

|---|---|

Molecular Formula |

C16H27NO7 |

Molecular Weight |

345.39 g/mol |

IUPAC Name |

[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C16H27NO7/c1-10(23-4)16(21,15(2,3)20)14(19)24-9-11-5-7-17(22)8-6-12(18)13(11)17/h5,10,12-13,18,20-21H,6-9H2,1-4H3/t10-,12-,13+,16-,17?/m0/s1 |

InChI Key |

UPYLKTQCLCBJQP-QMIVUERCSA-N |

SMILES |

CC(C(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])(C(C)(C)O)O)OC |

Isomeric SMILES |

C[C@@H]([C@](C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])(C(C)(C)O)O)OC |

Canonical SMILES |

CC(C(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])(C(C)(C)O)O)OC |

Pictograms |

Irritant |

Origin of Product |

United States |

Origin and Biosynthetic Pathways of Europine N Oxide

Natural Occurrence and Precursor Identification of Europine (B191236)

Europine N-oxide is predominantly found in flowering plants, particularly within the Boraginaceae family, with notable occurrences in species of the Heliotropium and Trichodesma genera. The biosynthesis of this complex molecule begins with simple precursors derived from primary metabolism.

The core structure of this compound is a necine base, which is a pyrrolizidine (B1209537) ring system. The biosynthesis of this necine base, retronecine (B1221780), commences with the amino acids L-arginine and L-ornithine. These are converted to putrescine, which, along with spermidine, serves as a substrate for the enzyme homospermidine synthase. This enzyme catalyzes the formation of homospermidine, a key intermediate in the pathway. Subsequent oxidation, cyclization, and reduction steps lead to the formation of the retronecine base.

The necic acid portion of europine is derived from the branched-chain amino acid L-isoleucine. Through a series of enzymatic reactions, isoleucine is transformed into the specific necic acid that esterifies the retronecine base to form europine. The final step in the plant is the N-oxidation of the tertiary nitrogen of the pyrrolizidine ring to yield this compound. It is widely considered that the N-oxide is the primary product of pyrrolizidine alkaloid biosynthesis in plants.

| Component | Primary Precursor(s) | Key Intermediate |

|---|---|---|

| Necine Base (Retronecine) | L-Arginine, L-Ornithine | Putrescine, Spermidine, Homospermidine |

| Necic Acid | L-Isoleucine | - |

Enzymatic N-oxidation Mechanisms in Biological Systems

The conversion of the tertiary amine of europine to its N-oxide is a critical enzymatic step. This biotransformation is not unique to plants and can be mediated by various enzyme systems in other biological contexts, including in vitro and potentially microbial systems.

In biological systems, the N-oxidation of pyrrolizidine alkaloids is primarily carried out by two major classes of enzymes: Flavin-Containing Monooxygenases (FMOs) and Cytochrome P450 Monooxygenases (CYPs).

Flavin-Containing Monooxygenases (FMOs): These enzymes are significant in the detoxification of xenobiotics. The N-oxidation of pyrrolizidine alkaloids by FMOs is generally considered a detoxification pathway, as the resulting N-oxides are more water-soluble and more readily excreted. The activity of FMOs is dependent on NADPH and molecular oxygen.

Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-containing enzymes is also heavily involved in the metabolism of a vast array of compounds. CYPs can catalyze the N-oxidation of pyrrolizidine alkaloids. However, the role of CYPs in the metabolism of these alkaloids is complex, as they can also be involved in the bioactivation of the parent alkaloids to toxic pyrrolic esters. The relative contribution of FMOs and CYPs to the N-oxidation of pyrrolizidine alkaloids can vary depending on the specific alkaloid, the organism, and the tissue type.

| Enzyme System | Cofactors | Primary Role in PA Metabolism |

|---|---|---|

| Flavin-Containing Monooxygenases (FMOs) | NADPH, O₂ | Detoxification via N-oxidation |

| Cytochrome P450 Monooxygenases (CYPs) | NADPH, O₂ | N-oxidation and bioactivation |

The use of microorganisms to perform specific chemical transformations is a well-established field. While the reduction of pyrrolizidine alkaloid N-oxides by gut microbiota is documented, the specific use of microbial systems for the N-oxidation of europine is not extensively reported in the scientific literature. However, the general capabilities of fungi and bacteria to perform a wide range of biotransformations on alkaloids suggest potential for such applications.

Fungi are known to produce a diverse array of enzymes, including oxidases and monooxygenases, that can modify complex organic molecules. Various fungal species have been shown to biotransform different classes of alkaloids through reactions such as hydroxylation, demethylation, and N-oxidation. While specific studies on the N-oxidation of europine by fungi are scarce, the enzymatic machinery present in certain fungal strains could potentially be harnessed for this purpose.

Similarly, bacteria possess a vast metabolic potential for the biotransformation of xenobiotics. Bacterial enzyme systems, including cytochrome P450 monooxygenases, have been identified and characterized. These enzymes can perform a variety of oxidative reactions. Although the primary interaction of gut bacteria with pyrrolizidine alkaloid N-oxides is reductive, it is conceivable that specific bacterial strains, either naturally occurring or genetically engineered, could be developed to catalyze the N-oxidation of europine.

Microbial Biotransformation Approaches for N-oxidation

Plant-Derived Biosynthetic Routes to N-Oxides

Within the plant, the biosynthesis of this compound is a highly regulated and compartmentalized process. Research has demonstrated that the N-oxides are the primary form of pyrrolizidine alkaloids synthesized by the plant, rather than being a later modification of the tertiary amine.

The synthesis of pyrrolizidine alkaloids, including the final N-oxidation step, occurs predominantly in the root tissues of the plant. Following their synthesis, these polar N-oxides are then transported via the phloem to other parts of the plant, such as the leaves, stems, and flowers, where they are stored. This translocation mechanism allows the plant to distribute its chemical defenses to vulnerable tissues. The conversion of exogenously supplied tertiary pyrrolizidine alkaloids to their corresponding N-oxides has also been observed in plant tissues, confirming the presence of active N-oxidizing enzyme systems.

Chemical Synthesis and Advanced Synthetic Methodologies for Europine N Oxide

Oxidative Routes for the Synthesis of N-oxides from Tertiary Amines

The most direct and widely employed method for synthesizing tertiary amine N-oxides is the oxidation of the parent tertiary amine. thieme-connect.deacs.org In the context of Europine (B191236) N-oxide, the precursor is the tertiary amine europine. This transformation involves the direct oxygenation of the nitrogen atom within the pyrrolizidine (B1209537) core. The nitrogen's lone pair of electrons attacks the electrophilic oxygen of an oxidizing agent, forming the N-O bond.

This synthetic pathway is applicable to a wide range of tertiary amines, including complex alkaloids. asianpubs.org The efficiency and selectivity of the reaction depend significantly on the chosen oxidizing agent and the specific reaction conditions employed. acs.org

Utilization of Specific Oxidizing Agents (e.g., Hydrogen Peroxide, mCPBA)

A variety of oxidizing agents can effect the conversion of tertiary amines to their N-oxides. Among the most common and effective are peroxy acids and hydrogen peroxide. thieme-connect.deacs.org

Hydrogen Peroxide (H₂O₂): This reagent is considered a cost-effective and environmentally friendly oxidant, as its primary byproduct is water. acs.org While the uncatalyzed reaction with H₂O₂ can be slow, its efficacy is significantly enhanced by various catalysts. acs.org For instance, metal catalysts based on platinum, tungsten, or rhenium can facilitate the oxidation under mild conditions. asianpubs.orgresearchgate.netresearchgate.net The combination of H₂O₂ and carbon dioxide is also highly effective, forming peroxymonocarbonate in situ, which is a much more potent oxidant for tertiary amines than H₂O₂ alone. acs.orgacs.org

meta-Chloroperoxybenzoic Acid (mCPBA): mCPBA is a powerful, readily available, and highly efficient oxidizing agent for converting tertiary amines to N-oxides. researchgate.netorganic-chemistry.org It is known for its high yields and generally mild reaction conditions, often proceeding at room temperature or below. asianpubs.org However, from a green chemistry perspective, mCPBA is less ideal due to its higher cost and the generation of meta-chlorobenzoic acid as a stoichiometric byproduct, which must be separated from the final product. acs.orgrochester.edu

Other reagents used for this transformation include Caro's acid (peroxymonosulfuric acid) and potassium peroxymonosulfate (sold under the trade name Oxone). organic-chemistry.org

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcohol solvents, often with a metal catalyst (e.g., W, Pt, Re) | Inexpensive, clean byproduct (H₂O), high atom economy | Can be slow without a catalyst; excess H₂O₂ can be difficult to remove | acs.orgresearchgate.netresearchgate.net |

| m-Chloroperoxybenzoic Acid (mCPBA) | Chlorinated solvents (e.g., CH₂Cl₂), often at 0°C to room temperature | High reactivity, excellent yields, generally fast reactions | Stoichiometric byproduct, potential safety concerns, lower atom economy | acs.orgresearchgate.netorganic-chemistry.org |

| H₂O₂ / CO₂ System | Aqueous media, room temperature | Greatly enhanced reactivity over H₂O₂ alone, environmentally benign | Requires a source of CO₂ | acs.orgacs.org |

| Sodium Percarbonate | With rhenium-based catalysts | Stable, solid source of H₂O₂, efficient | Requires a catalyst for high efficiency | organic-chemistry.org |

Reaction Conditions and Optimization Strategies

Optimizing the N-oxidation of a tertiary amine like europine involves careful selection of the solvent, temperature, and catalyst to maximize yield and minimize side reactions.

Solvents: The choice of solvent depends on the oxidizing agent. For mCPBA, chlorinated solvents like dichloromethane (DCM) or chloroform are common. asianpubs.org When using hydrogen peroxide, protic solvents such as methanol (B129727), ethanol, or water are often employed. asianpubs.orgacs.org

Temperature: Many N-oxidation reactions can be carried out at or below room temperature, which helps to prevent over-oxidation or degradation of sensitive functional groups present in the substrate molecule. asianpubs.org

Catalysis: As mentioned, catalysis is a key optimization strategy, particularly for reactions involving hydrogen peroxide. Methyltrioxorhenium (MTO) is a highly effective catalyst for H₂O₂-mediated N-oxidations. asianpubs.org Heterogeneous catalysts, such as tungstate-exchanged layered double hydroxides, offer the advantage of being easily recoverable and reusable, aligning with green chemistry principles. asianpubs.org

Work-up: After the reaction is complete, the work-up procedure is crucial. For mCPBA oxidations, the resulting m-chlorobenzoic acid can often be removed by a mild aqueous base wash or by precipitation and filtration. rochester.edu When using excess hydrogen peroxide, it must be carefully quenched, for example, by adding manganese dioxide or sodium sulfite, before product isolation to avoid potential hazards. acs.orgasianpubs.org

Stereoselective Synthesis Approaches for Europine N-oxide and Related Analogs

The nitrogen atom in this compound is a stereocenter. Given that the parent molecule, europine, is chiral and contains multiple stereocenters, its N-oxidation will result in the formation of two diastereomers. The control of this stereoselectivity is a significant aspect of advanced synthesis.

While specific studies on the stereoselective synthesis of this compound are not prominent, principles derived from analogous systems, such as proline derivatives, can be applied. liverpool.ac.uk The diastereoselectivity of the N-oxidation is often influenced by the steric and electronic environment around the nitrogen atom. The oxidizing agent will preferentially approach from the less sterically hindered face of the molecule.

Furthermore, intramolecular hydrogen bonding can play a crucial directing role. liverpool.ac.uk Functional groups within the europine molecule, such as hydroxyl groups, can form a hydrogen bond with the incoming oxidizing agent (e.g., mCPBA), directing its approach to one specific face of the pyrrolizidine ring system. This substrate-controlled approach can lead to a high degree of diastereoselectivity, potentially yielding one diastereomer of the N-oxide in significant excess. liverpool.ac.uk The development of chiral catalysts for N-oxidation reactions also represents a frontier in achieving high enantioselectivity, though this is more relevant for the synthesis of chiral N-oxides from achiral tertiary amines. mdpi.com

Derivatization and Analog Generation from this compound

This compound can serve not only as a target molecule but also as a versatile intermediate for the synthesis of other derivatives and analogs. The N-oxide functional group can be readily transformed, allowing for structural modifications.

A primary reaction for derivatization is the Polonovski reaction and its variants. rug.nl In the classic Polonovski reaction, treatment of a tertiary N-oxide with acetic anhydride leads to N-dealkylation and the formation of a secondary amine and an aldehyde. rug.nl The modified Polonovski reaction, which may use iron-containing reagents, can also achieve N-demethylation. rug.nl By applying this reaction to this compound, it would be possible to remove one of the alkyl groups attached to the nitrogen, generating a secondary amine. This new secondary amine could then be re-alkylated or functionalized in other ways to produce a library of novel pyrrolizidine alkaloid analogs. This strategy is valuable in medicinal chemistry for structure-activity relationship studies. mdpi.com

Green Chemistry Principles in N-oxide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com These principles are highly relevant to the synthesis of this compound.

Use of Safer Reagents: The use of hydrogen peroxide as the oxidant is a cornerstone of a green approach to N-oxide synthesis. It is significantly less hazardous than many peroxy acids, and its only byproduct is water, making it an exemplary "clean" reagent. acs.orgresearchgate.net The use of stable, solid sources of H₂O₂, like sodium percarbonate, can also improve safety. organic-chemistry.org

Catalysis: The development of efficient catalysts allows reactions to proceed under milder conditions with higher atom economy. Using small amounts of a recyclable, heterogeneous catalyst to promote oxidation with H₂O₂ is a key green strategy. asianpubs.org This minimizes waste compared to using stoichiometric reagents like mCPBA.

Benign Solvents: A major goal of green chemistry is to replace volatile and hazardous organic solvents. Performing N-oxidation in water, where possible, is an ideal scenario. asianpubs.orgacs.org The development of water-tolerant catalytic systems makes this increasingly feasible.

Advanced Analytical Strategies for the Detection and Quantification of Europine N Oxide

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the cornerstone for the analysis of PAs and PANOs, including Europine (B191236) N-oxide. lcms.czscirp.org This is largely because gas chromatography (GC) methods are less suitable for the direct analysis of N-oxides due to their thermal instability, which would otherwise require a derivatization step. scirp.org LC-MS methods, particularly those employing tandem mass spectrometry (LC-MS/MS), offer high sensitivity and selectivity, allowing for the reliable identification and quantification of these compounds in complex samples. researchgate.netnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Coupling

The integration of Ultra-High Performance Liquid Chromatography (UHPLC) with mass spectrometry has significantly enhanced the analysis of Europine N-oxide. nih.govnih.gov UHPLC systems utilize columns with smaller particle sizes (typically under 2.2 µm), which operate at higher pressures than conventional HPLC systems. shimadzu.com This results in improved chromatographic resolution, higher peak efficiency, and substantially shorter analysis times. shimadzu.comchromatographyonline.com

For the analysis of multiple PAs and PANOs, including this compound, UHPLC allows for better separation of structurally similar compounds and isomers, which is critical for accurate quantification. researchgate.netmdpi.com For example, a UHPLC method using a Shim-pack XR-ODS III column (150 mm x 2.0 mm, 2.2 µm) has been successfully applied to separate 16 PAs and 14 of their corresponding N-oxides. shimadzu.com The mobile phase in such methods typically consists of a binary gradient of an aqueous solution (e.g., 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic solvent like methanol (B129727). shimadzu.com The enhanced separation power and speed of UHPLC make it a superior choice for high-throughput analysis of this compound in food safety and quality control laboratories. chromatographyonline.com

A typical UHPLC gradient for the separation of pyrrolizidine (B1209537) alkaloids is detailed in the table below.

| Time (minutes) | Mobile Phase A (%) (0.1% Formic Acid in Water) | Mobile Phase B (%) (0.1% Formic Acid in Acetonitrile) |

| 0.0 - 0.5 | 95 | 5 |

| 0.5 - 3.0 | 90 | 10 |

| 3.0 - 7.0 | 75 | 25 |

| 7.0 - 9.0 | 70 | 30 |

| 9.0 - 12.0 | 30 | 70 |

| 12.0 - 14.0 | 95 | 5 |

| This table represents a generalized UHPLC gradient elution profile for PA analysis, based on conditions described in related literature. acs.org |

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity and Sensitivity

Tandem mass spectrometry (MS/MS) is a powerful detection technique that provides exceptional specificity and sensitivity for quantifying analytes like this compound, even in complex matrices. nih.govwur.nl The process involves the selection of a specific precursor ion (in this case, the protonated molecule of this compound, [M+H]⁺), its fragmentation through collision-induced dissociation (CID), and the detection of specific product ions. nih.gov This multi-stage filtering process significantly reduces background noise and matrix interference, leading to lower limits of detection and quantification. lcms.cz Instruments such as triple quadrupole or hybrid linear trap/quadrupole (QTRAP) mass spectrometers are commonly used for this purpose. nih.gov

Multiple Reaction Monitoring (MRM) is the most widely used scan mode in quantitative tandem mass spectrometry for targeted analysis. nih.govresearchgate.net In an MRM experiment, the mass spectrometer is set to monitor one or more specific precursor-to-product ion transitions for each target analyte. windows.net For this compound, the precursor ion is typically its protonated molecule [M+H]⁺ at m/z 346.1. windows.netshimadzu.com This ion is fragmented to produce characteristic product ions. The transition from the precursor ion to the most abundant, specific product ion is used for quantification, while a second transition is often monitored for confirmation, ensuring the identity of the compound. acs.org This high degree of selectivity makes MRM a robust tool for regulatory and monitoring studies. lcms.czresearchgate.net

The table below lists the specific mass transitions commonly used for the detection and quantification of this compound.

| Compound | Precursor Ion (Q1 Mass) [M+H]⁺ | Product Ion (Q3 Mass) | Purpose |

| This compound | 346.1 | 172.1 | Quantification |

| This compound | 346.1 | 111.1 | Confirmation |

| Data compiled from multiple analytical methods. windows.netshimadzu.com |

An Extracted Ion Chromatogram (EIC) is a crucial tool in LC-MS analysis for confirming the presence of a target analyte. The EIC is generated by plotting the intensity of a specific m/z value (or a narrow range around it) against the chromatographic retention time. mdpi.comresearchgate.net For this compound, an EIC would be generated for its precursor ion (m/z 346.1) and its product ions. mdpi.comresearchgate.net A peak appearing in the EIC at the expected retention time for this compound provides strong evidence of its presence. mdpi.comresearchgate.net In a study analyzing various PAs and their N-oxides in herbal teas, this compound was identified as a distinct peak in the EIC at its specific retention time. mdpi.com Further confirmation is achieved by analyzing the full scan or product ion mass spectrum of the peak, which should match the known fragmentation pattern of a this compound standard. mdpi.comresearchgate.net

Sample Preparation and Extraction Methodologies for Complex Matrices

Effective sample preparation is a critical step to isolate this compound from complex matrices like herbs, honey, and teas, and to remove interfering substances before LC-MS analysis. wur.nlmdpi.com The goal is to obtain a clean extract with a high recovery of the target analyte. mdpi.com Common methods involve an initial extraction with an acidified aqueous solution or organic solvent, followed by a cleanup step, often using solid-phase extraction (SPE). bund.dewur.nl

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS methodology has emerged as a popular and effective sample preparation technique for the analysis of PAs and PANOs, including this compound, in a variety of food and herbal matrices. mdpi.commdpi.com Originally developed for pesticide residue analysis, this approach has been adapted for alkaloids due to its efficiency and simplicity. mdpi.comgcms.cz The procedure typically involves two main steps: an extraction/partitioning step and a dispersive solid-phase extraction (dSPE) cleanup step. mdpi.com

In a typical QuEChERS extraction for this compound, a homogenized sample is first extracted with an organic solvent, often acetonitrile, sometimes acidified to improve the extraction efficiency of the alkaloids. mdpi.commdpi.com Partitioning is induced by adding salts, such as magnesium sulfate (B86663) and sodium chloride. gcms.cz After centrifugation, an aliquot of the supernatant (the organic phase) is transferred for the cleanup step. gcms.cz The dSPE cleanup involves adding a combination of sorbents, such as primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and sometimes graphitized carbon black (GCB) to remove pigments, although GCB can sometimes lead to the loss of planar analytes. mdpi.com Recent miniaturized versions of the QuEChERS method (µ-QuEChERS) have been developed to reduce sample size and solvent consumption, making the process more cost-effective and environmentally friendly while maintaining good analyte recoveries, often between 77% and 96%. nih.govnih.gov

Cation-Exchange Solid-Phase Extraction

Cation-exchange solid-phase extraction (SPE) is a highly effective technique for the purification and concentration of pyrrolizidine alkaloids (PAs), including their N-oxide forms like this compound, from complex sample matrices. bund.deresearchgate.net This method leverages the basic nature of the tertiary amine in free PAs and the corresponding quaternary ammonium-like character of the N-oxides in an acidic environment.

The general principle involves sample extraction in a dilute acid, such as 0.05 M sulfuric acid, to ensure the alkaloids are protonated and thus positively charged. bund.debund.deresearchgate.net The acidified extract is then loaded onto a strong cation-exchange (SCX) or mixed-mode cation-exchange (MCX) SPE cartridge. bund.deresearchgate.net The positively charged alkaloids bind to the negatively charged sorbent, while neutral and acidic matrix interferences are washed away. mn-net.com

Elution of the bound alkaloids is achieved by using a basic solution, typically ammoniated methanol (e.g., 2.5% or 5% ammonia (B1221849) in methanol), which neutralizes the charge on the alkaloids, disrupting their interaction with the sorbent and allowing them to be collected. bund.demn-net.com This approach has been successfully applied to various matrices, including honey, herbal medicines, and plant materials. bund.debund.deresearchgate.net The use of polymeric strong cation-exchangers has demonstrated high recoveries, around 80% for N-oxides and 90% or higher for free bases. researchgate.net

The following table summarizes typical conditions used in cation-exchange SPE for the analysis of pyrrolizidine alkaloids such as this compound.

Table 1: Typical Cation-Exchange SPE Parameters for Pyrrolizidine Alkaloid Analysis

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| Conditioning | 5 mL Methanol, followed by 5 mL 0.05 M Sulfuric Acid | To activate the sorbent and ensure it is in the correct ionic state for binding. mn-net.com |

| Sample Application | Sample dissolved in 0.05 M Sulfuric Acid | To load the sample onto the cartridge; the acidic condition ensures alkaloids are protonated and bind to the sorbent. researchgate.netmn-net.com |

| Washing | 6 mL Water or Methanol | To remove unbound matrix components and interferences. mn-net.com |

| Elution | 2 x 5 mL of 2.5% or 5% Ammonia in Methanol | To neutralize the charge on the alkaloids and elute them from the sorbent. mn-net.comnih.gov |

| Post-Elution | Evaporation under nitrogen and reconstitution | To concentrate the sample and prepare it in a solvent compatible with the subsequent chromatographic analysis. bund.demn-net.com |

Chromatographic Separation of this compound Isomers

The chromatographic separation of this compound and its isomers presents a significant analytical challenge. researchgate.netlcms.cz Pyrrolizidine alkaloids constitute a large group of compounds with numerous structural isomers and stereoisomers that often cannot be distinguished by mass spectrometry alone due to identical molecular weights and fragmentation patterns. sciex.comsciex.com Europine (C₁₆H₂₇NO₅, molecular mass 313.39) is isomeric with Heliotrine, and their corresponding N-oxides, this compound and Heliotrine N-oxide, are also isomers. researchgate.netmdpi.com Achieving chromatographic separation is therefore essential for accurate quantification.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the most common and powerful technique for this purpose. mdpi.comspectroscopyonline.com The choice of chromatographic column and mobile phase conditions is critical. Columns such as ACQUITY UPLC HSS T3 and Phenomenex Luna Omega Polar C18 have been effectively used. mdpi.commdpi.com These columns, particularly when operated with acidic mobile phases containing additives like formic acid and ammonium formate, can resolve many PA isomers. sciex.commdpi.com However, complete baseline separation of all isomers in a single run is exceptionally difficult. lcms.czwaters.com For instance, while some methods can separate Europine from Heliotrine, other isomeric pairs like Intermedine N-oxide and Lycopsamine N-oxide may co-elute. researchgate.netwaters.com

To overcome these challenges, several advanced strategies have been developed:

Dual-Condition Chromatography : Employing two different chromatographic conditions (e.g., acidic and basic mobile phases) in separate analyses can improve the separation of specific isomer groups. mdpi.comwaters.com For example, lycopsamine-type isomers are often better separated under acidic conditions, while senecionine-type isomers may require basic conditions. mdpi.com

Supercritical Fluid Chromatography (SFC) : SFC, particularly with chiral columns, offers complementary selectivity to traditional reversed-phase LC and has shown significant advantages for separating stereoisomers within the PA class. shimadzu.com.sgshimadzu.com

Differential Mobility Spectrometry (DMS) : Technologies like SelexION®, which separates ions based on their size, shape, and chemical interactions as they drift through a gas, can be coupled with LC-MS/MS. sciex.comsciex.com This allows for the resolution of co-eluting isomers after they exit the chromatographic column but before they enter the mass spectrometer, providing an additional dimension of separation. sciex.comsciex.com

The following table outlines examples of chromatographic conditions used for the separation of pyrrolizidine alkaloids, including this compound and its isomers.

Table 2: Examples of Chromatographic Conditions for PA Isomer Separation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| System | UHPLC-MS/MS mdpi.com | UHPLC-MS/MS mdpi.com | SFC-MS/MS shimadzu.com.sgshimadzu.com |

| Column | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) | Luna Omega Polar C18 (100 x 2.1 mm, 1.6 µm) | Chiral Column |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.2% Formic Acid and 5 mM Ammonium Acetate | Supercritical CO₂ |

| Mobile Phase B | Methanol with 0.1% Formic Acid | Methanol with 10 mM Ammonium Acetate | Organic Modifier (e.g., Methanol) |

| Flow Rate | 0.3 mL/min | 0.4 mL/min | N/A |

| Column Temp. | 40 °C | 25 °C | N/A |

| Separation Target | Separation of 24 PAs, including chiral N-oxide pairs. mdpi.com | Separation of heliotrine-type PAs like this compound. mdpi.com | Baseline separation of stereoisomers. shimadzu.com.sgshimadzu.com |

Chemical Reactivity, Stability, and Transformation Mechanisms of Europine N Oxide

General Reactivity of N-oxide Functional Groups in Organic Synthesis

The N-oxide functional group, characterized by a dative bond between nitrogen and oxygen (R₃N⁺-O⁻), imparts unique reactivity to the molecule. chemeurope.com These groups are highly polar and can act as versatile intermediates in organic synthesis. rsc.org

Key reactions involving N-oxides include:

Reduction: N-oxides can be readily reduced back to their parent tertiary amines using common reducing agents. chemeurope.com

Rearrangement Reactions: Under certain conditions, N-oxides can undergo rearrangements, such as the Meisenheimer rearrangement, particularly in derivatives with N-allyl or N-benzyl groups. nih.gov

Elimination Reactions: The Cope elimination is a pyrolytic syn-elimination reaction where N-oxides, upon heating, yield an alkene and a hydroxylamine. chemeurope.com

Polonovski Reaction: This reaction is initiated by the acylation of the N-oxide, leading to the formation of an iminium ion and subsequent transformations. nih.gov

The reactivity of the N-oxide in Europine (B191236) N-oxide is influenced by the stereochemistry of the pyrrolizidine (B1209537) ring system. The N-oxide group also enhances the water solubility of the molecule compared to its free base form, europine.

Electron Transfer and Redox Properties of N-oxides

N-oxides can participate in single-electron transfer processes. nih.gov The redox potential of an N-oxide is a critical factor in its chemical behavior. For instance, pyridine-N-oxide has been shown to function as an electron shuttle in artificial photosynthesis, highlighting the ability of N-oxides to mediate electron transfer. nih.gov

The introduction of an N-oxide can also influence the susceptibility of a molecule to oxidation or reduction. In some cases, the N-oxide group can be reduced back to the corresponding tertiary amine. The redox properties of Europine N-oxide are central to its metabolic transformations in biological systems.

Mechanistic Studies of Rearrangement Reactions (e.g., Boekelheide Rearrangement for related N-oxides)

Other rearrangement reactions applicable to N-oxides include the Meisenheimer rearrangement, a carlroth.comcarlroth.com-sigmatropic shift, and the Polonovski reaction, which proceeds through an acylated N-oxide intermediate. nih.gov These reactions underscore the diverse reactivity of the N-oxide functional group and its potential to undergo various intramolecular transformations.

Influence of N-oxide Introduction on Molecular Stability and Aromaticity

The introduction of an N-oxide group generally weakens the molecular stability of heterocyclic compounds. acs.org This is attributed to several factors, including the elongation of chemical bonds and a decrease in ring aromaticity. acs.org However, in some specific cases, N-oxidation can enhance stability by relieving lone-pair repulsion or through favorable electrostatic interactions. acs.org

N-oxides are generally stable at room temperature but may decompose at elevated temperatures. nih.gov For this compound, the material is considered stable under normal ambient and anticipated storage and handling conditions. carlroth.comcarlroth.com The N-oxide group, being highly polar, increases the compound's solubility in polar solvents. chemeurope.com

Computational Chemistry and Quantum Mechanical Calculations for Reaction Pathways

Computational chemistry, particularly quantum mechanical calculations, provides valuable insights into the reaction mechanisms, stability, and electronic properties of N-oxides. researchgate.netbioisi.pt

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. researchgate.net DFT calculations have been employed to study various aspects of N-oxide chemistry, including:

Reaction Mechanisms: DFT studies can elucidate the pathways of reactions such as cycloadditions and direct arylations involving N-oxides. researchgate.netacs.orgacs.org

Reactivity Indices: Conceptual DFT reactivity indices can explain the reactivity and regioselectivity of reactions involving N-oxides. researchgate.net

Spectroscopic Properties: DFT calculations can be used to predict spectroscopic data, such as NMR chemical shifts, which can aid in the characterization of N-oxide complexes. rsc.org

For example, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to develop a method for predicting the most susceptible nitrogen atom for N-oxide formation in active pharmaceutical ingredients. researchgate.net

Transition state analysis is a crucial component of computational studies for understanding reaction mechanisms. By locating and characterizing transition state structures, researchers can determine the activation energies and reaction pathways of chemical transformations. researchgate.net

For N-oxide reactions, transition state analysis can reveal:

Stereoselectivity: Computational work has shown that interactions within the transition states of N-oxide catalyzed reactions are central to determining the enantioselectivity. researchgate.net

Reaction Energetics: Calculating the energetic profiles of reaction pathways helps to identify the most favorable routes and predict the products. mdpi.com For instance, in the [3+2] cycloaddition of a nitrile N-oxide, the Gibbs free energies of activation were calculated to be 19.9 kcal/mol and 3.6 kcal/mol for two different reaction paths. mdpi.com

These computational approaches provide a molecular-level understanding of the factors governing the reactivity and transformations of N-oxides like this compound.

Research Gaps and Future Perspectives in Europine N Oxide Studies

Unexplored Biosynthetic Enzyme Characterization

The biosynthesis of Europine (B191236) N-oxide involves a complex series of enzymatic reactions, many of which are not fully characterized. Pyrrolizidine (B1209537) alkaloids (PAs) are derived from ornithine, and the first committed step in the biosynthesis of the necine base, the core structure of PAs, is catalyzed by homospermidine synthase (HSS). nih.govnih.govoup.com HSS has been shown to have evolved from deoxyhypusine (B1670255) synthase, an enzyme involved in primary metabolism. nih.govoup.com While HSS initiates the pathway, the subsequent enzymes responsible for the intricate cyclization and modification steps leading to the specific necine base of europine remain largely unelucidated.

The final step in the formation of Europine N-oxide is the N-oxidation of the tertiary amine, europine. This transformation is generally catalyzed by cytochrome P450 monooxygenases (CYP450) and flavin-containing monooxygenases (FMOs). mdpi.comavma.orgnih.gov Studies on other PAs have implicated CYP3A and CYP2B isoforms in their metabolism. mdpi.com However, the specific isozymes responsible for the N-oxidation of europine have not been definitively identified. Characterizing these enzymes is crucial for understanding the regulation of this compound production in plants and could open avenues for metabolic engineering to control its levels in agriculturally important plants.

Table 1: Key Enzymes in Pyrrolizidine Alkaloid Biosynthesis

| Enzyme/Enzyme Class | Role in Biosynthesis | Status of Characterization for this compound |

| Homospermidine Synthase (HSS) | Catalyzes the first committed step in necine base formation. | Generally characterized for PAs; specific activity and regulation in europine-producing plants need further study. |

| Cytochrome P450 Monooxygenases (CYP450) | Catalyze oxidation reactions, including N-oxidation of the tertiary amine. | Implicated in PA N-oxide formation; specific isozymes for europine are unknown. |

| Flavin-containing Monooxygenases (FMOs) | Also catalyze N-oxidation of tertiary amines. | Implicated in PA N-oxide formation; specific isozymes for europine are unknown. |

Development of Novel and Sustainable Synthetic Methodologies

The chemical synthesis of this compound is essential for obtaining pure standards for toxicological and pharmacological research. Traditional methods for the synthesis of N-oxides often involve the oxidation of the corresponding tertiary amine. acs.org Common oxidizing agents include hydrogen peroxide (H₂O₂) and peroxyacids like meta-chloroperoxybenzoic acid (mCPBA). acs.orgdntb.gov.ua

However, there is a growing need for more novel and sustainable synthetic methodologies. "Green" chemistry approaches aim to reduce the use of hazardous reagents and solvents and improve energy efficiency. oup.com For instance, the development of catalytic oxidation systems that can utilize milder and more environmentally benign oxidants would be a significant advancement. Recent research in organic synthesis has explored innovative methods for N-oxide formation, such as retro-Cope elimination, which could potentially be adapted for the synthesis of complex molecules like this compound. wikipedia.org Furthermore, enzymatic or chemoenzymatic approaches, leveraging the biosynthetic enzymes themselves, could offer highly selective and sustainable routes to this compound. Wageningen University & Research has highlighted the need for developing innovative and practical synthetic routes for PAs to support food safety studies. nih.govnih.gov

Table 2: Comparison of Synthetic Methods for N-Oxides

| Method | Oxidizing Agent(s) | Advantages | Disadvantages/Areas for Improvement |

| Traditional Oxidation | H₂O₂, mCPBA | Straightforward, well-established. acs.orgdntb.gov.ua | Can require harsh conditions, stoichiometric reagents, and may lack selectivity for complex molecules. |

| Catalytic Oxidation | Metal catalysts with mild oxidants | Potentially more sustainable, higher efficiency. | Catalyst development and optimization needed for specific substrates like europine. |

| Retro-Cope Elimination | N/A (thermal rearrangement) | Can be highly selective. wikipedia.org | Substrate scope and reaction conditions may be limiting for complex alkaloids. |

| Enzymatic/Chemoenzymatic | Biocatalysts (e.g., oxidases) | High selectivity, environmentally benign. | Enzyme availability and stability can be challenging; requires characterization of biosynthetic enzymes. |

Advancements in Ultra-Trace Analytical Detection in Diverse Matrices

The presence of this compound and other PAs in food, animal feed, and herbal products is a significant safety concern, necessitating highly sensitive and reliable analytical methods for their detection at ultra-trace levels. nih.govCurrent time information in Lycoming County, US. Current state-of-the-art techniques predominantly rely on liquid chromatography coupled with mass spectrometry (LC-MS), particularly ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). oup.comCurrent time information in Lycoming County, US. These methods offer the high sensitivity and selectivity required for analyzing complex matrices like honey, milk, and tea. oup.comCurrent time information in Lycoming County, US.

Future advancements in this area will likely focus on several key aspects. Firstly, improving sample preparation techniques to enhance the extraction efficiency of PA N-oxides from diverse and challenging matrices is crucial. oup.com Secondly, the development of methods that can simultaneously detect a broader range of PAs and their N-oxides in a single run would streamline monitoring efforts. There is also a need for more portable and rapid screening methods that can be used for on-site testing. Techniques like direct analysis in real-time mass spectrometry (DART-MS) and enzyme-linked immunosorbent assays (ELISAs) have been explored but may require further refinement to match the sensitivity and specificity of LC-MS/MS for regulatory purposes. Current time information in Lycoming County, US.

Comprehensive Mechanistic Understanding of Biological Transformations

The biological transformation of this compound is a critical determinant of its toxicity. It is generally considered that N-oxidation is a detoxification pathway, as the resulting N-oxides are more water-soluble and more readily excreted. avma.orgnih.gov However, the situation is more complex, as this compound can be reduced back to its parent tertiary amine, europine, by intestinal microflora and hepatic enzymes. thieme-connect.comresearchgate.netresearchgate.net

This reduction is a crucial reactivation step, as the parent PA can then be metabolized by hepatic cytochrome P450 enzymes to form highly reactive pyrrolic esters. mdpi.comthieme-connect.com These reactive metabolites can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. mdpi.compnas.org A comprehensive understanding of the kinetics and regulation of the reduction of this compound back to its parent amine is a significant research gap. Identifying the specific gut bacteria and host enzymes involved in this process is essential for accurately assessing the risk associated with dietary exposure to this compound. Toxicokinetic studies have shown that there are remarkable differences in the profiles of PAs and their N-oxides, which is attributed to their differing hepatotoxic potencies.

Application of Advanced Computational Modeling for Predictive Chemistry

Advanced computational modeling and in silico methods are becoming increasingly valuable tools in toxicology and chemical research. For this compound and other PAs, computational approaches can be applied to predict their toxicological properties and to understand their chemical behavior. Machine learning models, for example, have been developed to predict the mutagenicity of PAs based on their chemical structures. thieme-connect.comresearchgate.net These models use descriptors that capture the structural features of the alkaloids to distinguish between different chemical groups and their potential for toxicity. researchgate.net

Future research could focus on developing more sophisticated quantitative structure-activity relationship (QSAR) models specifically for PA N-oxides. These models could help in predicting the toxic potential of newly identified PAs and in prioritizing compounds for further toxicological testing. Furthermore, molecular docking and simulation studies could be employed to investigate the interactions of this compound and its metabolites with biological targets, such as the active sites of metabolic enzymes or DNA. This could provide valuable insights into the mechanisms of its biological transformations and toxicity. The development of computational tools for complex oxide materials also suggests the potential for applying advanced modeling to understand the electronic and reactive properties of N-oxides.

Q & A

Q. What analytical methods are recommended for detecting and quantifying Europine N-oxide in plant matrices?

this compound can be reliably detected and quantified using ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). A validated approach involves miniaturized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction followed by online solid-phase extraction (SPE) to minimize matrix interference. Key parameters include:

- Column selection : Reverse-phase C18 columns for optimal retention.

- Ionization mode : Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for specificity.

- Calibration : Linear weighted regression (r² > 0.99) across 10–300 µg/kg ranges in complex matrices like tea or oregano .

- Sensitivity : Limit of quantification (LOQ) at signal-to-noise (S/N) > 10, achieving precision with relative standard deviations (RSD) < 15% .

Q. How does this compound's toxicity compare to other pyrrolizidine alkaloids (PAs) based on in vitro models?

this compound exhibits moderate genotoxic potential, with a benchmark dose (BMD) of 3.5 log₁₀ µM in in vitro assays, comparable to its parent compound, Europine (BMD 3.5), but higher than Lasicarpine (BMD 2.5) or Monocrotaline (BMD 2.5). This suggests similar metabolic activation pathways to reactive pyrrolic intermediates, which drive hepatotoxicity .

Q. What are the critical parameters to optimize when developing an LC-MS/MS method for this compound analysis?

Method optimization should focus on:

- Mobile phase composition : Acetonitrile/water with 0.1% formic acid for peak symmetry.

- SPE cleanup : Use polymeric sorbents (e.g., Strata-X) to reduce co-eluting matrix components.

- Cross-validation : Include recovery tests (e.g., 70–120% recovery rates) and precision checks (intra-day RSD < 10%) to ensure robustness .

Advanced Research Questions

Q. What are the key metabolic pathways of this compound in mammalian systems, and how do they differ between species?

In vitro biotransformation studies using liver microsomes reveal species-specific metabolism:

- Human liver microsomes (HLM) : Limited metabolism, with this compound itself being a minor metabolite (<6% of total metabolites) via oxygenation.

- Rat liver microsomes (RLM) : Extensive demethylation of the methoxy group (93% of metabolites) and dehydrogenation (0.2% of metabolites). N-oxidation is less prominent, suggesting species-dependent cytochrome P450 (CYP) enzyme activity .

- Phase II metabolism : No glutathione (GSH) conjugates detected, unlike other PAs like Lycopsamine .

Q. How can researchers address discrepancies in reported toxicity data (e.g., BMD values) for this compound across studies?

Discrepancies may arise from differences in metabolic activation protocols or assay endpoints. To mitigate:

- Standardize metabolic activation : Use S9 liver fractions with NADPH cofactors to simulate in vivo conditions.

- Cross-species validation : Compare HLM and RLM data to identify species-specific toxicokinetic profiles.

- Dose-response modeling : Apply Bayesian approaches to refine BMD estimates, accounting for inter-laboratory variability .

Q. What in vitro models are suitable for studying the hepatotoxic mechanisms of this compound, and what are their limitations?

- Primary hepatocytes : Retain metabolic competence but suffer from donor variability.

- Liver microsomes (HLM/RLM) : Ideal for CYP-mediated pathway identification but lack Phase II enzyme activity.

- 3D liver spheroids : Recapitulate tissue architecture but require long-term culture optimization. Key limitations include incomplete metabolite profiling (e.g., irreversibly protein-bound metabolites in microsomes) and interspecies extrapolation challenges .

Q. How does the presence of matrix components affect the quantification of this compound in complex herbal samples?

Matrix effects (ion suppression/enhancement) are significant in herbs like oregano or tea. Mitigation strategies include:

- Dilution factors : Post-extraction dilution (1:5) to reduce interference.

- Matrix-matched calibration : Use blank matrix spiked with standards to correct for recovery bias.

- Internal standards : Deuterated analogs (e.g., this compound-d₃) for signal normalization .

Methodological Notes

- Data Contradictions : Higher BMD values for this compound vs. other PAs (e.g., Senecionine N-oxide) suggest differential metabolic activation .

- Regulatory Considerations : Align analytical workflows with EU guidelines for chemical data interoperability, ensuring structured reporting of academic studies for regulatory risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.